molecular formula C22H21FN2O4S B12455156 N-(3-fluorophenyl)-N~2~-(2-methoxy-5-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide

N-(3-fluorophenyl)-N~2~-(2-methoxy-5-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide

Cat. No.: B12455156
M. Wt: 428.5 g/mol
InChI Key: MLJUILHLYWBUBB-UHFFFAOYSA-N
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Description

N-(3-fluorophenyl)-N~2~-(2-methoxy-5-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structural components, which include a fluorophenyl group, a methoxy-methylphenyl group, and a phenylsulfonyl group attached to a glycinamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluorophenyl)-N~2~-(2-methoxy-5-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely applied for forming carbon–carbon bonds under mild and functional group tolerant conditions . This reaction involves the use of boron reagents and palladium catalysts to couple the different aromatic groups onto the glycinamide backbone.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. The process would require optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluorophenyl)-N~2~-(2-methoxy-5-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

N-(3-fluorophenyl)-N~2~-(2-methoxy-5-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-fluorophenyl)-N~2~-(2-methoxy-5-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chlorophenyl)-N~2~-(2-methoxy-5-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide
  • N-(3-bromophenyl)-N~2~-(2-methoxy-5-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide

Uniqueness

N-(3-fluorophenyl)-N~2~-(2-methoxy-5-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide is unique due to the presence of the fluorine atom in the 3-position of the phenyl ring. This fluorine atom can significantly influence the compound’s chemical reactivity, biological activity, and physical properties compared to its chloro- and bromo- counterparts.

Properties

Molecular Formula

C22H21FN2O4S

Molecular Weight

428.5 g/mol

IUPAC Name

2-[N-(benzenesulfonyl)-2-methoxy-5-methylanilino]-N-(3-fluorophenyl)acetamide

InChI

InChI=1S/C22H21FN2O4S/c1-16-11-12-21(29-2)20(13-16)25(30(27,28)19-9-4-3-5-10-19)15-22(26)24-18-8-6-7-17(23)14-18/h3-14H,15H2,1-2H3,(H,24,26)

InChI Key

MLJUILHLYWBUBB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC)N(CC(=O)NC2=CC(=CC=C2)F)S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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